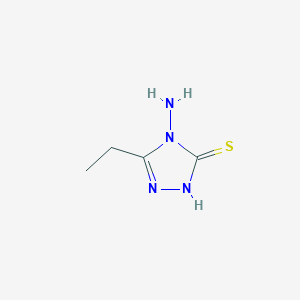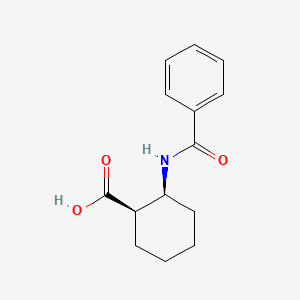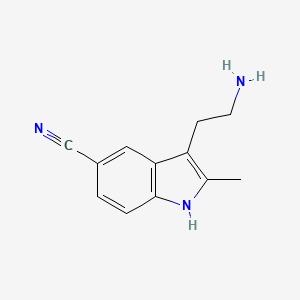
3-(2-アミノエチル)-2-メチル-1H-インドール-5-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile is a compound of interest due to its structural relation to indoles, which are foundational structures in a multitude of organic and pharmaceutical chemistry applications. Indoles themselves have been a focal point of synthesis strategies due to their presence in a wide array of natural and synthetic compounds with significant biological activities (Taber & Tirunahari, 2011).
Synthesis Analysis
The synthesis of indole derivatives, including compounds like 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile, often utilizes strategic approaches that hinge on the formation of the indole ring. Methods include reactions that focus on the formation of bonds to a functionalized aromatic carbon or the direct introduction of substituents at specific positions on the indole core. The Fischer synthesis, for example, is a classical method for indole formation that has seen variations to accommodate different substituents (Fusco & Sannicolo, 1978).
Molecular Structure Analysis
Indoles, by virtue of their aromatic nature and nitrogen incorporation, present a rich tapestry for electronic and spatial interaction studies. The electron-rich indole nucleus favors electrophilic substitution, making it a versatile core for further functionalization. The specific substituents in 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile influence its reactivity and potential interaction with biological targets.
Chemical Reactions and Properties
The indole nucleus, and by extension its derivatives, are involved in a wide range of chemical reactions. These can include nucleophilic substitutions, facilitated by the electron-rich nature of the indole ring, or reactions specific to the functional groups present on the substituents. Aminomethyl groups, for instance, allow for the introduction of new stereogenic centers and can undergo various transformations (Bonandi et al., 2020).
科学的研究の応用
神経伝達物質研究
この化合物は、重要な神経伝達物質であるトリプタミンと構造的に類似しています . この化合物は、神経伝達物質セロトニン(5-ヒドロキシトリプタミン)およびメラトニン(5-メトキシ-N-アセチルトリプタミン)と構造的および化学的に類似しており、これらは人間の日常生活の行動および生理的状態において重要な役割を果たしています . したがって、この化合物は、これらの神経伝達物質に関連する研究に使用できます。
抗酸化活性研究
トリプタミンおよびその他のインドール誘導体は、その抗酸化特性で知られています . これらの化合物は、非常に効率的な抗酸化物質であり、脂質とタンパク質の両方を過酸化から保護します . この化合物は、生物学的システムにおけるインドール化合物の抗酸化効果を研究する研究に使用できます .
ラジカル捕捉研究
インドール化合物のラジカル捕捉は、その官能基によって大きく影響されます . この化合物は、インドール化合物のラジカル捕捉特性を研究する研究に使用できます .
立体配座および立体電子的調査
トリプタミンの立体配座空間は、分子動力学と機能密度計算を組み合わせてスキャンされました . この化合物は、同様の研究で使用でき、インドール化合物の立体配座および立体電子的特性を研究できます .
ナノセルロースエアロゲルの製造
この化合物は、ナノセルロースエアロゲルの製造に潜在的に使用できます . ある研究では、凍結乾燥または超臨界CO2乾燥によって、球状のナノセルロースハイドロゲルからアミン変性ナノセルロースエアロゲルが製造されました . アミン基は、ナノセルロースとアミン化合物との間のC–O–Si結合によって導入されました .
CO2捕捉研究
アミン変性ナノセルロースエアロゲルは、共有結合によるCO2の捕捉に潜在的に適用できます . この化合物は、同様の研究で使用でき、CO2捕捉におけるアミン変性材料の可能性を研究できます .
作用機序
Target of Action
The compound “3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile” bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . Therefore, it is likely that this compound interacts with the same or similar targets as these neurotransmitters, which play a key role in the daily behavioral and physiological states of humans .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the physiological state of the organism. Given its structural similarity to serotonin and melatonin, it may bind to their receptor sites, influencing the transmission of signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by serotonin and melatonin, given their structural similarities . These pathways include the regulation of mood, cognition, reward, learning, memory, and numerous physiological processes .
Pharmacokinetics
Given its structural similarity to serotonin and melatonin, it may share similar adme properties . For instance, it may be metabolized by the same enzymes and transported by the same transporters .
Result of Action
The result of the compound’s action would likely involve changes in the physiological state of the organism, given its potential role as a neurotransmitter . This could include effects on mood, cognition, reward, learning, memory, and various physiological processes .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific enzymes could all influence the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-10(4-5-13)11-6-9(7-14)2-3-12(11)15-8/h2-3,6,15H,4-5,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBPLYYWOXKDTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362533 |
Source


|
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74885-64-6 |
Source


|
| Record name | 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

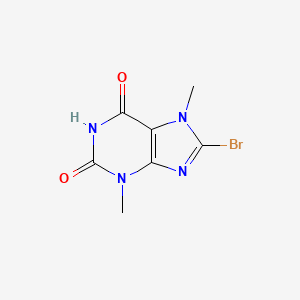
![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)
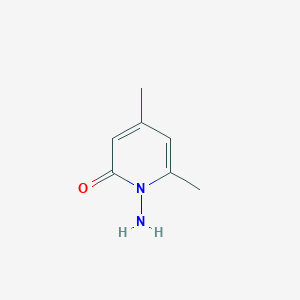

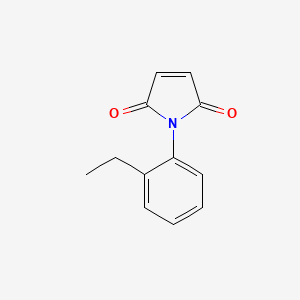

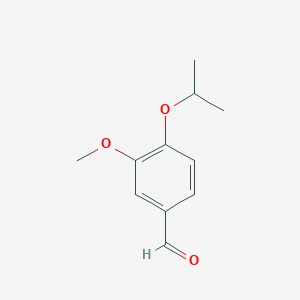
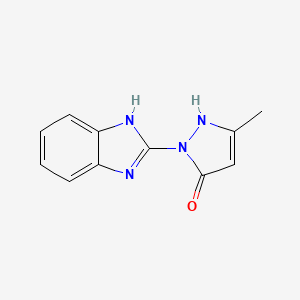

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)


